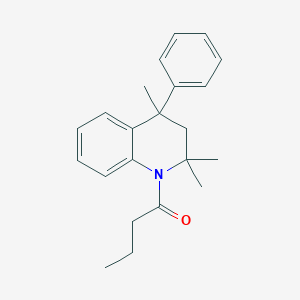
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The sulfonyl group in the compound is known to form strong hydrogen bonds with the amino acid residues in the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the intraocular pressure in glaucoma patients by inhibiting the activity of carbonic anhydrase. It has also been found to exhibit neuroprotective effects by inhibiting the activity of cholinesterase and monoamine oxidase. These effects make it a potential candidate for the development of drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole in lab experiments is its high potency and selectivity towards the target enzyme. This makes it an ideal tool for studying the mechanism of action of the target enzyme and for developing new drugs that target the enzyme. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole. One of the potential areas of research is the development of new drugs for the treatment of glaucoma and other diseases that involve the inhibition of carbonic anhydrase. Another area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases that involve the inhibition of cholinesterase and monoamine oxidase. Additionally, the compound can be further modified to improve its solubility and selectivity towards the target enzyme, which can lead to the development of more potent drugs.
Métodos De Síntesis
The synthesis of 1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole can be achieved through several methods. One of the most common methods is the reaction of 1-methylimidazole with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)sulfonyl-2-methylimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes and are involved in the pathogenesis of several diseases such as Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-4-6-12(7-5-11)18(15,16)14-9-8-13-10(14)2/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQSRPNYPIHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)




![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)



![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)